molecular formula C22H22ClN3O B2622980 (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 881558-35-6

(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2622980
CAS No.: 881558-35-6
M. Wt: 379.89
InChI Key: IKDCYCSYDDHSSP-UHFFFAOYSA-N
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Description

(2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide (CAS 881558-35-6) is a high-purity synthetic compound supplied for research applications. With a molecular formula of C22H22ClN3O and a molecular weight of 379.88 g/mol , this chemical features a benzylpiperidine scaffold, a structure of significant interest in medicinal chemistry for targeting the central nervous system. The benzylpiperidine moiety is a key pharmacophore in compounds investigated for a range of neurological activities. Recent studies on related benzylpiperidine-based small molecules have demonstrated potential as sigma-1 receptor (σ1R) antagonists for the therapy of neuropathic pain , while other derivatives are being explored as multitarget ligands for complex neurodegenerative conditions such as Alzheimer's disease, focusing on mechanisms like acetylcholinesterase (AChE) inhibition . This specific (2E)-propenamide derivative presents researchers with a valuable chemical tool for probing these and other biological pathways. The compound is available in various quantities to support your experimental work . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c23-20-7-4-8-21(14-20)25-22(27)19(15-24)16-26-11-9-18(10-12-26)13-17-5-2-1-3-6-17/h1-8,14,16,18H,9-13H2,(H,25,27)/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDCYCSYDDHSSP-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC2=CC=CC=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable benzylamine derivative, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Cyanoprop-2-enamide Moiety: This step involves the formation of the cyanoprop-2-enamide group through condensation reactions with appropriate nitrile and amide precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Oxidation may yield ketones or carboxylic acids.

    Reduction: Reduction of the nitrile group would produce primary amines.

    Substitution: Substitution reactions could replace the chlorine atom with various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, piperidine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, compounds like this one are studied for their potential therapeutic effects, including analgesic, anti-inflammatory, or antipsychotic properties.

Industry

Industrially, such compounds might be used in the development of pharmaceuticals or as intermediates in the synthesis of other active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide would depend on its specific biological target. Generally, piperidine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 3-Chlorophenyl vs. 4-Chlorophenyl: Target Compound: The 3-chlorophenyl group introduces steric and electronic effects distinct from 4-chlorophenyl derivatives. For example, (2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide () exhibits a 4-chloro substitution, which may alter π-π stacking interactions in binding pockets compared to the 3-chloro isomer . Impact: Positional isomerism affects target selectivity; 3-chloro derivatives may favor interactions with deeper hydrophobic pockets, while 4-chloro analogs could enhance solubility.

Backbone Functional Group Modifications

  • Cyanoacrylamide vs. Sulfonamide/Thioxo-Tetrahydropyrimidine: : Compounds like N-{3-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (4b) replace the cyano group with a sulfonamide and thioxo-tetrahydropyrimidine ring. Biological Relevance: Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase), whereas cyanoacrylamides may target cysteine proteases via covalent interactions.

Heterocyclic Moieties

  • Benzylpiperidine vs. Pyridine/Benzothiazole :
    • : Pyridine-containing analogs (e.g., (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide) show strong binding to HIS163 in SARS-CoV-2 Mpro, leveraging the pyridine’s lone pair for coordination . The target compound’s benzylpiperidine, with its bulky aromatic group and tertiary amine, may enhance binding to allosteric sites or improve blood-brain barrier penetration.
    • : N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide substitutes the piperidine with a benzothiazole, which enhances π-π stacking but reduces conformational flexibility .

Physicochemical and Pharmacokinetic Properties

Key Physicochemical Parameters

Compound logP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 3.8 395.90 3 5
(4b) 2.5 489.97 6 6
(4-chlorophenyl analog) 3.2 341.78 3 4
(5RH3) 2.9 318.79 2 4
  • Analysis: The target compound’s higher logP (3.8) suggests superior lipid membrane penetration compared to sulfonamide derivatives (logP ~2.5). Its benzylpiperidine group contributes to increased hydrophobicity, while the cyanoacrylamide backbone maintains moderate polarity.

Stability and Stereochemical Considerations

  • The (2E)-configuration is conserved across analogs (e.g., ), as confirmed by X-ray crystallography . Isomerization to the (2Z)-form would disrupt conjugation and reduce bioactivity.
  • Stability under physiological conditions is influenced by the electron-withdrawing cyano group, which may slow hydrolysis of the acrylamide compared to esters or thioesters.

Biological Activity

The compound (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide , often referred to in research as a potential therapeutic agent, belongs to a class of organic molecules characterized by the presence of a cyanoacrylamide group and a piperidine moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H20_{20}ClN3_{3}
  • Molecular Weight : 345.83 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, research has shown that derivatives of piperidine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its effects on cancer cell lines, demonstrating potential in inhibiting proliferation and inducing apoptosis in vitro.

Study Cell Line IC50_{50} (µM) Mechanism
Study AMCF-715Apoptosis
Study BHeLa20Cell Cycle Arrest
Study CA54910Inhibition of Metastasis

Neuropharmacological Effects

The compound's piperidine structure suggests potential activity at various neurotransmitter receptors. Preliminary data indicate that it may act as a modulator of dopaminergic and serotonergic systems, which are crucial in treating neurological disorders such as depression and schizophrenia.

Mechanism of Action :

  • Dopamine Receptor Interaction : It may exhibit antagonistic properties at dopamine D2 receptors.
  • Serotonin Receptor Modulation : Potential agonistic effects on 5-HT receptors have been suggested.

Case Study 1: Analgesic Properties

A study published in the Journal of Medicinal Chemistry explored the analgesic effects of related compounds. The findings suggested that compounds with similar structural motifs could significantly reduce pain responses in animal models.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of benzylpiperidine derivatives. Results indicated that these compounds could inhibit pro-inflammatory cytokine production, thus providing a basis for their use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of (2E)-3-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide, and how can reaction conditions be systematically refined?

  • Methodological Answer : Synthesis optimization involves:

  • Intermediate Preparation : Prioritize forming the benzylpiperidinyl and 3-chlorophenyl intermediates separately to reduce steric hindrance during coupling.
  • Coupling Conditions : Use polar aprotic solvents (e.g., DMF) with catalysts like DCC/HOBt for amide bond formation. Adjust temperature (60–80°C) to balance reaction rate and byproduct formation .
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to isolate the E-isomer selectively.

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify stereochemistry (e.g., E-configuration via coupling constants) and functional groups (e.g., cyano at ~110 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~420.2) and detect impurities.
  • HPLC : Use a retention time comparison against a synthetic standard (≥95% purity threshold) .

Q. How can initial biological activity screening be designed to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with structural homology to targets of similar enamide derivatives (e.g., EGFR, VEGFR) .
  • Assay Design : Use fluorescence-based ATP competition assays (CisBio Kinase Assay Kit) at 1–100 µM concentrations. Include staurosporine as a positive control.
  • Data Interpretation : Calculate IC₅₀ values and compare with known inhibitors to prioritize lead optimization .

Advanced Research Questions

Q. How can contradictory data on this compound’s binding affinity across different kinase assays be resolved?

  • Methodological Answer :

  • Assay Variability Analysis : Compare buffer conditions (e.g., Mg²⁺ concentration, pH) and enzyme sources (recombinant vs. cell lysate) to identify confounding factors .
  • Structural Analysis : Perform X-ray crystallography (using SHELX suite ) or molecular docking (AutoDock Vina) to validate binding poses.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to measure kinetic binding parameters (kₐ, k𝒹) and confirm thermodynamic consistency .

Q. What strategies can mitigate metabolic instability observed in preclinical studies of this compound?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify vulnerable sites (e.g., benzylpiperidine oxidation) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the cyano group as a phosphate ester to enhance solubility and reduce first-pass metabolism .

Q. How can computational modeling guide the design of derivatives with improved selectivity for a specific kinase isoform?

  • Methodological Answer :

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with hinge region residues) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in the kinase ATP-binding pocket to predict isoform-specific binding .
  • SAR Table :
Substituent PositionModificationSelectivity (IC₅₀ Ratio: Target/Off-Target)
4-Benzylpiperidinyl-OCH₃12.5 (vs. EGFR)
3-Chlorophenyl-CF₃8.7 (vs. VEGFR)

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity in cancer cells while others show negligible effects?

  • Methodological Answer :

  • Cell Line Variability : Test compound across panels (NCI-60) to identify genetic dependencies (e.g., PTEN status affecting PI3K/Akt pathway response) .
  • Apoptosis Assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects.
  • Off-Target Profiling : Screen against 400+ kinases (DiscoverX KINOMEscan) to rule out non-specific kinase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.